molecular formula C20H11BrClNO3 B5100191 3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid

3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid

Cat. No. B5100191
M. Wt: 428.7 g/mol
InChI Key: SYJLDOVIOXNGAM-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid, also known as EF24, is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications.

Mechanism of Action

3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid exerts its therapeutic effects through various mechanisms of action. In cancer research, 3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid has been shown to inhibit the activity of Nrf2, a transcription factor that promotes cancer cell survival and resistance to chemotherapy. 3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid has also been shown to inhibit the activity of STAT3, a transcription factor that promotes cancer cell proliferation and survival.
In inflammation research, 3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid has been shown to inhibit the activity of IKK, an enzyme that activates NF-κB. 3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid has also been shown to inhibit the activity of COX-2, an enzyme that promotes inflammation.
In neurodegenerative disorder research, 3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid has been shown to activate the Nrf2 pathway, which promotes the expression of antioxidant enzymes that protect against oxidative stress.
Biochemical and Physiological Effects:
3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. 3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid has also been shown to improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid for lab experiments is its high potency and selectivity for its target molecules. 3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid also has good stability and solubility in various solvents. However, 3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid may have limited bioavailability in vivo, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of 3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent and selective analogs of 3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid that may have improved therapeutic potential. Additionally, the development of more efficient synthesis methods for 3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid may facilitate its use in larger-scale studies.

Synthesis Methods

3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid is synthesized by reacting 3-bromophenylacetylene with furfural in the presence of a palladium catalyst, followed by reaction with 4-chlorobenzoic acid in the presence of potassium carbonate. The resulting compound is purified using column chromatography.

Scientific Research Applications

3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, lung, and colon cancer. 3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, 3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. 3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
In neurodegenerative disorder research, 3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid has been shown to protect against oxidative stress, which is implicated in the development of various neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[5-[(E)-2-(3-bromophenyl)-2-cyanoethenyl]furan-2-yl]-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrClNO3/c21-15-3-1-2-12(8-15)14(11-23)9-16-5-7-19(26-16)17-10-13(20(24)25)4-6-18(17)22/h1-10H,(H,24,25)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJLDOVIOXNGAM-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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